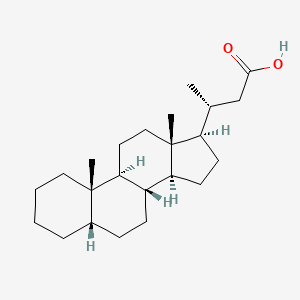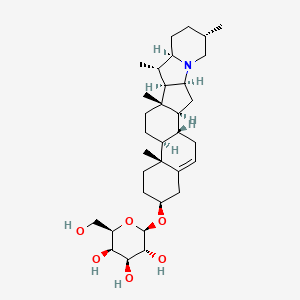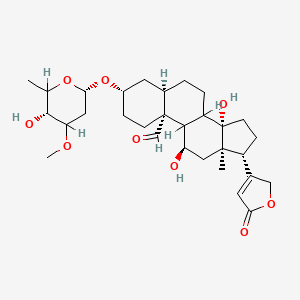
Sinoside
Descripción general
Descripción
Sinoside, also known as Senna glycosides or Sennosides, is a medication used to treat constipation and empty the large intestine before surgery . It is a natural dianthrone glycoside mainly from medicinal plants of Senna and Rhubarb . It is a weaker laxative than bisacodyl and castor oil .
Synthesis Analysis
Sennoside A (SA) is a natural dianthrone glycoside mainly from medicinal plants of Senna and Rhubarb . Sennosides, including sennoside A and B (SA, SB), are the main purgative components, which were first isolated and identified from the leaves of Senna . Later, other two pharmacologically active sennosides, including sennoside C and D (SC, SD), were isolated from the same plant senna .Molecular Structure Analysis
Sennosides are a class of natural anthraquinone derivative and dimeric glycosides . They are main bioactive components from medicinal plants used for traditional herbal laxatives, such as Senna alexandrina Mill. (Senna) and Rheum Officinale Baill (Rhubarb) .Chemical Reactions Analysis
Sennosides are determined using solid-phase extraction (SPE) and HPLC . The total amount of the value-determining dianthranoids can be quantified in five minutes, thus, rendering the method not only fast, but also specific and stability indicating .Aplicaciones Científicas De Investigación
Research on Subsidence Planning
The Sino-German Research Center on Energy and Environment conducted detailed investigations on subsidence's ecology restoration in the Xuzhou mine area, China. This research included studying the mutual relation between industrial transformation and planning structure, land use, and partition function (Lin Zu-ru, 2011).
Subsidence in Underground Mining
A study on an underground iron mine in China incorporated 3-D discontinuum numerical modeling to understand the subsidence due to ore extraction and backfilling. This research provided insights into large displacements and surface subsidence, emphasizing the importance of backfilling to mitigate these effects (Gang Huang et al., 2017).
Integrated Surface Subsidence-Reducing Technologies
In China, various surface subsidence-reducing technologies have been implemented in coal mining areas. The research provided an overview of these technologies, including strip mining, backfill mining, and grouting techniques. This study also highlighted the effectiveness of integrated technologies in reducing surface subsidence and preserving coal resources (Chen Shaojie et al., 2016).
Monitoring Land Subsidence in Urban Areas
A study employed Interferometric Synthetic Aperture Radar (InSAR) and Global Navigation Satellite System (GNSS) technologies to monitor land subsidence in urban areas. This research focused on the Shenzhen, China, and Hong Kong Special Administrative Region, discovering significant subsidence in land reclamation areas, particularly around metro construction sites (Bo Hu et al., 2019).
Land Subsidence due to
Groundwater Withdrawal in BeijingResearch focused on quantifying and understanding land subsidence in Beijing from 2003 to 2010. The study used data from various sources, including extensometers, leveling surveys, and satellite imagery, to analyze the spatial and temporal features of subsidence in relation to groundwater level changes and urban development (Lin Zhu et al., 2015).
Safety And Hazards
Direcciones Futuras
The future direction of Sinoside research could focus on two angles: technology and demand . From a technological perspective, the focus could be on identifying technical shortcomings and continuously improving the technology. From a demand perspective, the focus could be on identifying new application scenarios and developing technical methods based on these demands .
Propiedades
IUPAC Name |
(3S,5R,10R,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O9/c1-16-27(34)23(36-3)12-25(38-16)39-19-6-8-29(15-31)18(11-19)4-5-21-26(29)22(32)13-28(2)20(7-9-30(21,28)35)17-10-24(33)37-14-17/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRFHLMVHXWFV-RJNXOFJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C(C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964943 | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-11,14-dihydroxy-19-oxocard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sinoside | |
CAS RN |
507-87-9 | |
| Record name | Sinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-11,14-dihydroxy-19-oxocard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



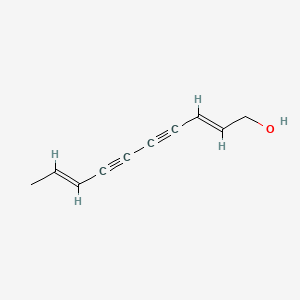
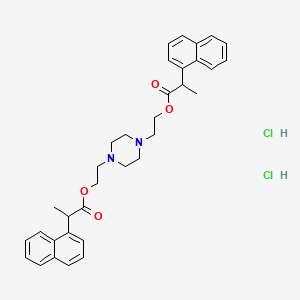


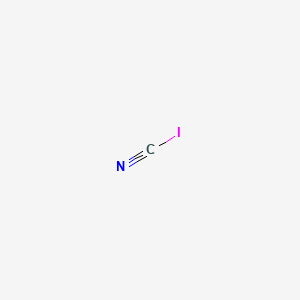




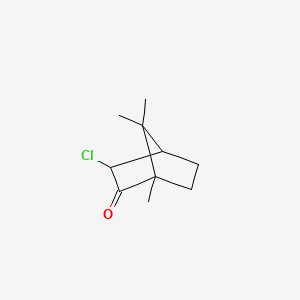
![Strobosid [German]](/img/structure/B3343211.png)

